Phenanthridine
Overview
Description
Phenanthridine appears as crystalline needles. Mutagenic.
This compound is an azaarene that is the 9-aza derivative of phenanthrene. The parent of the class of phenanthridines. It is a mancude organic heterotricyclic parent, a polycyclic heteroarene, a member of phenanthridines and an azaarene.
Mechanism of Action
- Phenanthridine primarily interacts with bacterial cell walls. For instance, a derivative called HCK20 has significant antibacterial activity against Streptococcus spp., including Streptococcus pneumoniae, Streptococcus agalactiae, and Streptococcus suis. It achieves bacterial inhibition by influencing the permeability of bacterial cell walls through interactions with Streptococcal penicillin-binding proteins (PBPs) .
- This compound likely penetrates cell membranes in its ionized form through passive diffusion or carrier-mediated active transport. Its hydrophobic ligand maximizes cellular uptake, rendering it more effective and cytotoxic compared to cisplatin .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Phenanthridine is known to interact with DNA through a process called intercalation . This interaction involves the insertion of this compound molecules between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and influence biochemical reactions .
Cellular Effects
This compound and its derivatives have shown significant cellular activity. For instance, a derivative called phenanthriplatin has been found to exhibit greater cellular uptake than cisplatin and pyriplatin due to the hydrophobicity of the this compound ligand . Another derivative, HCK20, has shown significant antibacterial activity against various Streptococcus species .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with DNA. By intercalating between the base pairs of the DNA helix, this compound can disrupt the normal structure and functioning of the DNA . This can lead to changes in gene expression and potentially inhibit the activity of certain enzymes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the synthesis of phenanthridines via an I2-mediated sp3 C–H amination process has been reported, which provides a straightforward and efficient access to this compound derivatives .
Metabolic Pathways
This compound is involved in certain metabolic pathways. For instance, a study has suggested that this compound is directly oxidized to phenanthridinone by rat liver aldehyde oxidase without passing through a this compound N-oxide intermediate .
Subcellular Localization
This compound is likely to be localized in the nucleus of cells due to its ability to intercalate with DNA . This localization can affect its activity or function, potentially leading to changes in gene expression and enzyme activity .
Properties
IUPAC Name |
phenanthridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOWQLZANAYVLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
Record name | PHENANTHRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20868 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074288 | |
Record name | Phenanthridine | |
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Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenanthridine appears as crystalline needles. Mutagenic., Solid; [CAMEO] Light brown crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | PHENANTHRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20868 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenanthridine | |
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URL | https://haz-map.com/Agents/16511 | |
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Boiling Point |
660 °F at 760 mmHg (NTP, 1992) | |
Record name | PHENANTHRIDINE | |
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Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195920 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.0000208 [mmHg] | |
Record name | Phenanthridine | |
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CAS No. |
229-87-8, 260-36-6 | |
Record name | PHENANTHRIDINE | |
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Record name | Phenanthridine | |
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Record name | Phenanthridine | |
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Record name | PHENANTHRIDINE | |
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Record name | Phenanthridine | |
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Record name | Phenanthridine | |
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Record name | PHENANTHRIDINE | |
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Melting Point |
223 to 225 °F (NTP, 1992) | |
Record name | PHENANTHRIDINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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